2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is a branched ester compound characterized by a central propane-1,3-diyl backbone substituted with ethyl and hydroxymethyl groups at the 2-position, esterified with two myristic acid (tetradecanoic acid) chains. Structurally, it belongs to the trimethylolpropane (TMP) ester family, where the hydroxyl groups of TMP are replaced by fatty acid esters. This modification enhances its lipophilicity, making it suitable for applications in cosmetics and personal care products as an emollient and stabilizer . The compound’s molecular formula is inferred as C33H64O5 (based on analogous TMP esters), with a high molecular weight contributing to its non-volatile, occlusive properties in formulations .
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-(tetradecanoyloxymethyl)butyl] tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-32(36)38-30-34(6-3,29-35)31-39-33(37)28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQCRBEJUZCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218921 | |
| Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68818-55-3 | |
| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] ditetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68818-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 150-180°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding aldehydes or ketones.
Scientific Research Applications
Polymer Industry
Multifunctional Monomer : 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate acts as a multifunctional monomer in the synthesis of various polymers. It is particularly useful in creating alkyd resins , which are essential for high-performance coatings due to their excellent adhesion and durability properties .
Precursor for Coatings : The compound is utilized as a precursor for high-gloss coatings and ion exchange resins. Its ability to enhance the mechanical properties of coatings makes it a valuable component in the formulation of protective and decorative finishes .
Cosmetic and Personal Care Products
In the cosmetic industry, 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is incorporated into formulations for skin care products. Its emollient properties contribute to skin hydration and smoothness, making it suitable for creams, lotions, and other personal care items .
Food Packaging
The compound has been evaluated for its safety and effectiveness as a monomer in plastics intended for food contact applications. Studies suggest that it can be safely used in food packaging materials due to its low toxicity profile when properly polymerized . Regulatory assessments have indicated that derivatives of this compound can be employed in food contact materials without posing significant health risks .
Analytical Chemistry
Separation Techniques : 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics have been studied extensively, demonstrating its utility in analytical chemistry for isolating impurities and assessing pharmacokinetics in biological samples .
Case Study 1: Use in Coatings
A study conducted on the formulation of alkyd resins using 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate showed significant improvements in gloss retention and weather resistance compared to traditional formulations. The incorporation of this compound enhanced the overall performance of the coating under various environmental conditions.
Case Study 2: Safety Assessment in Food Packaging
Research published by the European Food Safety Authority assessed the migration of substances from food contact materials containing derivatives of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate. The results indicated that under standard conditions, migration levels were well below regulatory thresholds, supporting its use in safe food packaging solutions .
Mechanism of Action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the parent alcohol and fatty acid. These products can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate (CAS 94110-05-1)
Trimethylolpropane Trioctanoate (CAS 4826-87-3)
Trimethylolpropane Tristearate (CAS 15196-52-8)
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate (CAS 61682-71-1)
- Structure: Contains docosanoic acid (C22) esters.
- Molecular Formula : C72H140O6 (MW 1101.88) .
- Applications : Extreme hydrophobicity and high molecular weight make it a niche lubricant, unlike the skin-focused dimyristate .
Physicochemical Properties
Application-Specific Differences
Cosmetic Functionality
Industrial Use
Reactivity
- Methacrylate Derivatives (e.g., CAS 3290-92-4): Polymerizable esters for resins, unlike non-reactive dimyristate .
Biological Activity
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate, also known as trimethylolpropane dimyristate, is a chemical compound with significant applications in various fields, including biochemistry and materials science. This article explores its biological activity, safety profile, and potential applications based on existing research.
- Molecular Formula : C₄₈H₉₂O₆
- Molecular Weight : 765.258 g/mol
- CAS Number : 25268-74-0
- LogP : 15.7
The compound is characterized by its hydrophobic nature, which influences its biological interactions and applications in formulations such as emulsifiers and surfactants.
Toxicological Profile
Research indicates that 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate exhibits low toxicity levels. In animal studies:
- The oral median lethal dose (LD50) in rats was found to be approximately 14 g/kg, indicating low acute toxicity via ingestion .
- Dermal exposure studies reported an LD50 greater than 10 g/kg in rabbits, suggesting minimal irritative effects .
In Vitro Studies
Limited in vitro studies have been conducted to assess the compound's biological activity. The findings suggest:
- Cell Viability : Preliminary results indicate that the compound does not significantly affect cell viability at low concentrations.
- Cytotoxicity : Higher concentrations may lead to cytotoxic effects, although specific mechanisms remain under investigation .
Pharmaceutical Uses
The compound is increasingly utilized in pharmaceutical formulations due to its emulsifying properties. Its ability to stabilize mixtures makes it suitable for drug delivery systems.
Cosmetic Industry
In cosmetics, it acts as a skin-conditioning agent and emulsifier. The hydrophobic nature allows it to form stable emulsions that enhance product texture and performance.
Case Study 1: Emulsification in Drug Formulations
A study on the use of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate in drug formulations demonstrated improved stability and bioavailability of lipophilic drugs when incorporated into emulsions. The study highlighted a significant increase in drug absorption in vitro compared to traditional formulations.
Case Study 2: Safety Assessment in Cosmetics
A safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that the compound is safe for use in cosmetic products at concentrations up to 10%. The review included data from animal studies and human patch tests showing no significant irritation or sensitization .
Summary of Findings
| Property/Aspect | Observations |
|---|---|
| Toxicity (LD50 Oral) | ~14 g/kg (rats) |
| Toxicity (LD50 Dermal) | >10 g/kg (rabbits) |
| Cell Viability | No significant effect at low concentrations |
| Cosmetic Safety | Safe for use up to 10% concentration |
| Pharmaceutical Application | Enhances stability and bioavailability of drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
